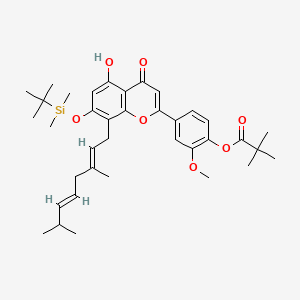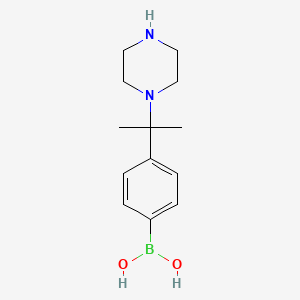
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is a boronic acid derivative that features a piperazine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The incorporation of a piperazine moiety enhances the compound’s potential for biological activity, making it a valuable target for medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a ketone or aldehyde.
Boronic Acid Introduction: The phenylboronic acid moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This step requires a boronic acid or boronate ester and an aryl halide as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of piperazine, formaldehyde, and the appropriate aryl halide.
Reaction Optimization: Scaling up the Mannich reaction and Suzuki-Miyaura coupling under optimized conditions to ensure high yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The piperazine ring can undergo reduction reactions to form secondary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Secondary Amines: Resulting from the reduction of the piperazine ring.
Substituted Boronic Acids: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety and boronic acid group, known for its antibacterial activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: A derivative with antidepressant-like effects.
Uniqueness
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a piperazine ring, which imparts both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H21BN2O2 |
|---|---|
Poids moléculaire |
248.13 g/mol |
Nom IUPAC |
[4-(2-piperazin-1-ylpropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(6-4-11)14(17)18/h3-6,15,17-18H,7-10H2,1-2H3 |
Clé InChI |
TUEMIVYITKBZIH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(C)(C)N2CCNCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


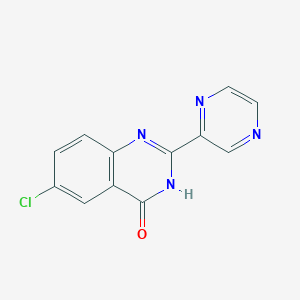



![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
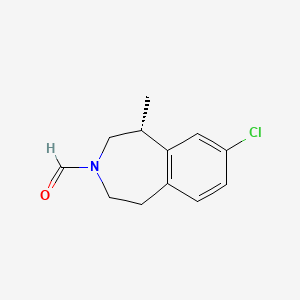
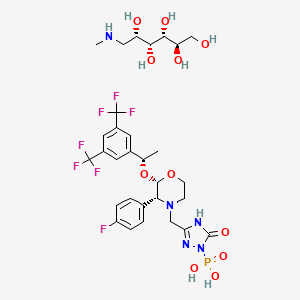
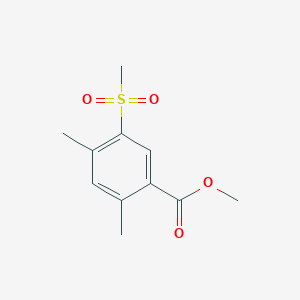

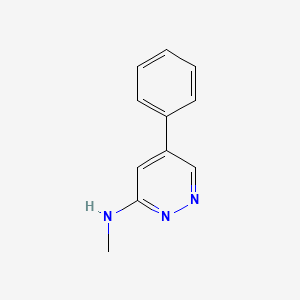
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
